N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15691198
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N5O3S |
|---|---|
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H23N5O3S/c1-17(18-8-12-21(31)13-9-18)26-27-23(32)16-34-25-29-28-24(19-10-14-22(33-2)15-11-19)30(25)20-6-4-3-5-7-20/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-17+ |
| Standard InChI Key | PKXOYMKITGCCFD-YZSQISJMSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O |
| Canonical SMILES | CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O |
Introduction
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a hydrazide functional group linked to a triazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of hydroxy and methoxy groups.
Synthesis
The synthesis of compounds similar to N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves condensation reactions between appropriate hydrazine derivatives and aldehydes or ketones. This method yields crystalline products, often used in further chemical transformations.
Chemical Reactivity
The compound can undergo various chemical reactions typical of hydrazones and triazoles. These include condensation reactions and interactions with other functional groups, which are crucial for its potential applications in synthetic chemistry.
Structural Similarities
Compounds with similar structures include those featuring pyrazole rings or chlorothiophene moieties. These compounds often exhibit unique biological activities due to their distinct structural features.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | C26H25N5O3S | Hydrazide and triazole moieties |
| N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Not specified | Hydroxy and methoxy groups |
| 5-cyclopropyl-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole | C16H18N4O3 | Pyrazole ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume